molecular formula C8H7ClN6O2 B11078392 6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Cat. No.: B11078392
M. Wt: 254.63 g/mol
InChI Key: IOJFYJPGAKOFQB-UHFFFAOYSA-N
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Description

6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro and methylamino group, linked to a pyridazin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with an alkoxide, followed by the addition of a methylamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the triazine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, amines, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides and polymer photostabilizers.

Mechanism of Action

The mechanism of action of 6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to its specific combination of a triazine ring with a pyridazin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C8H7ClN6O2

Molecular Weight

254.63 g/mol

IUPAC Name

3-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C8H7ClN6O2/c1-10-7-11-6(9)12-8(13-7)17-5-3-2-4(16)14-15-5/h2-3H,1H3,(H,14,16)(H,10,11,12,13)

InChI Key

IOJFYJPGAKOFQB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)OC2=NNC(=O)C=C2

Origin of Product

United States

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